2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline
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Overview
Description
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is a heterocyclic compound that features a quinazoline core with a methylsulfanyl group at the 2-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Pyrrolidine, methylthiolate salts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)pyrimidine
- 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzimidazole
- 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinoline
Uniqueness
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-17-13-14-11-7-3-2-6-10(11)12(15-13)16-8-4-5-9-16/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTXDCXTGALRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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